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molecular formula C14H16N2O2S B071034 1-(Naphthalene-2-sulfonyl)-piperazine CAS No. 179051-76-4

1-(Naphthalene-2-sulfonyl)-piperazine

Cat. No. B071034
M. Wt: 276.36 g/mol
InChI Key: OJWPAXRMRPPQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07345043B2

Procedure details

A mixture of methyl 2-[1-(1,1′-biphenyl-4-ylsulfonyl)piperidin-4-yl]-1,3-thiazole-5-carboxylate 25.3 (9 mg), 50% hydroxylamine in water (0.05 mL), and dioxane (1 mL) were cooled in ice-water. To the reaction was added 1N sodium hydroxide (0.053 mL) followed by removal of the cooling bath. After stirring overnight, the reaction was neutralized with 1 N hydrochloric acid (0.053 mL) and the solvent evaporated. The residue was purified by preparative hplc to give Example 25 as a floculant white solid (3.5 mg). 1H NMR (DMSO) δ: 2.75 (m, 2H), 2.15 (m, 2H), 2.5 (m, 2H), 3.1 (m, 1H), 3.75 (m, 2H), 7.45-7.55 (m, 3H), 7.72-7.96 (m, 6H), 8.08 (s, 1H), 11.3 (s, 1H); m/e=444 (M+H+).
Name
methyl 2-[1-(1,1′-biphenyl-4-ylsulfonyl)piperidin-4-yl]-1,3-thiazole-5-carboxylate
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.05 mL
Type
solvent
Reaction Step One
Quantity
0.053 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:25]2[CH:30]=[CH:29][CH:28]=CC=2)[CH:6]=[CH:5][C:4]([S:7]([N:10]2[CH2:15][CH2:14]C(C3SC(C(OC)=O)=CN=3)[CH2:12][CH2:11]2)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[NH2:31]O.O1CCOCC1.[OH-].[Na+]>O>[CH:3]1[C:2]2[C:1](=[CH:25][CH:30]=[CH:29][CH:28]=2)[CH:6]=[CH:5][C:4]=1[S:7]([N:10]1[CH2:11][CH2:12][NH:31][CH2:14][CH2:15]1)(=[O:8])=[O:9] |f:3.4|

Inputs

Step One
Name
methyl 2-[1-(1,1′-biphenyl-4-ylsulfonyl)piperidin-4-yl]-1,3-thiazole-5-carboxylate
Quantity
9 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)C=1SC(=CN1)C(=O)OC)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.05 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.053 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by removal of the cooling bath
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative hplc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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